Nalorphine hydrobromide
Description
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.BrH/c1-3-9-21-10-8-20-13-5-6-15(22)19(20)24-18-16(23-2)7-4-12(17(18)20)11-14(13)21;/h3-7,13-15,19,22H,1,8-11H2,2H3;1H/t13-,14+,15-,19-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRBGJBQDJMSB-BRVQCBAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC=C)[C@@H](O2)[C@H](C=C5)O)C=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-67-9 (Parent) | |
| Record name | Nalorphine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20146277 | |
| Record name | Nalorphine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041-90-3 | |
| Record name | Nalorphine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalorphine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalorphine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALORPHINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OLB66508A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
N-Demethylation of Morphine
The conversion of morphine to normorphine is achieved via von Braun degradation or catalytic demethylation. In von Braun reactions, morphine is treated with cyanogen bromide (BrCN) to cleave the N-methyl group, forming an intermediate cyanamide. Subsequent hydrolysis yields normorphine. Catalytic methods employing boron tribromide (BBr₃) in dichloromethane at −20°C to 25°C selectively remove methyl groups without disrupting the phenolic hydroxyl. For example, BBr₃-mediated demethylation of naloxone precursors achieved 85–93% yields in chloroform at 40°C, suggesting analogous conditions could apply to morphine.
N-Allylation of Normorphine
Normorphine undergoes N-allylation using allyl bromide or iodopropane in polar aprotic solvents like dimethylformamide (DMF). The reaction is facilitated by alkaline agents such as potassium carbonate, which deprotonate the amine to enhance nucleophilicity. In naloxone syntheses, iodopropane in DMF at 85°C for 3–4 hours yielded 78–85% alkylated products. Similar conditions for normorphine would require stoichiometric allyl halide and rigorous temperature control to minimize side reactions.
Key Reaction Steps and Optimization
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Dichloromethane and toluene are preferred for BBr₃-mediated demethylation due to their inertness and ability to stabilize reactive intermediates. For allylation, DMF enhances reaction rates by solubilizing both inorganic bases and organic substrates. Temperature optimization is critical: demethylation at 40°C improved yields by 15% compared to 25°C in naloxone syntheses, while allylation above 80°C risked decomposition.
Stoichiometry and Catalysis
Molar ratios of BBr₃ to substrate typically range from 2:1 to 3:1 to ensure complete demethylation. Excess allyl bromide (1.5–2.0 equivalents) drives N-allylation to completion, as seen in naloxegol syntheses. Catalytic iodine or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate allylation by 20–30%.
Purification and Crystallization Techniques
Extraction and Washing
Post-reaction mixtures are extracted with dichloromethane or ethyl acetate to isolate crude nalorphine base. Aqueous washes with sodium hydroxide (5–10% w/w) remove unreacted starting materials, while brine reduces emulsion formation. In naloxegol purifications, dichloromethane extractions at pH 9–10 achieved 95% recovery of the free base.
Salt Formation and Crystallization
Nalorphine free base is dissolved in a warm ethanol-water mixture and treated with hydrobromic acid (48% w/w) to precipitate the hydrobromide salt. Slow cooling to 0–5°C enhances crystal uniformity, yielding 80–90% pure product. Co-solvents like n-propanol or methyl tert-butyl ether (MTBE) improve solubility control, as demonstrated in naloxegol oxalate crystallizations.
Analytical Characterization and Quality Control
Spectroscopic Verification
¹H NMR and FT-IR confirm structural integrity. Key NMR signals include allyl protons (δ 5.1–5.3 ppm, multiplet) and the hydrobromide counterion’s absence of methylene resonances. IR spectra show N–H stretches at 3200–3300 cm⁻¹ and C–Br vibrations near 600 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions: Nalorphine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various nalorphine derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Pharmacological Profile
Nalorphine hydrobromide primarily interacts with two types of opioid receptors:
- Mu-opioid receptors : It acts as an antagonist, blocking the effects of full agonists like morphine.
- Kappa-opioid receptors : It functions as a partial agonist, which can lead to analgesic effects but may also produce adverse psychological effects such as hallucinations and anxiety .
Therapeutic Uses
- Opioid Overdose Reversal
- Opioid Dependence Treatment
- Pain Management
Mechanistic Studies
Nalorphine's dual action at opioid receptors makes it an invaluable tool for research into opioid receptor dynamics. Studies have utilized nalorphine to explore:
- The role of specific opioid receptor subtypes in pain perception and reward systems.
- The physiological processes underlying opioid dependence and withdrawal .
Case Studies
Several studies have highlighted the efficacy of nalorphine in various contexts:
- Dependence Assessment : In a study involving patients with opioid use disorder, nalorphine was administered to evaluate withdrawal symptoms, providing insights into dependence severity and guiding treatment plans.
- Neurotransmitter Interaction : Research indicates that nalorphine affects neurotransmitter release by modulating calcium ion currents and potassium conductance in neurons, suggesting broader implications for its use beyond opioid antagonism .
Comparative Analysis with Other Opioids
A comparative table illustrates the distinct characteristics of nalorphine relative to other opioid compounds:
| Compound Name | Type | Receptor Activity | Unique Features |
|---|---|---|---|
| Naloxone | Opioid Antagonist | Strong antagonist at mu receptors | Widely used for opioid overdose reversal |
| Naltrexone | Opioid Antagonist | Strong antagonist at mu receptors | Used in addiction treatment |
| Niconalorphine | Analogue | Agonist at kappa receptors | Similar structure with different activity |
| Dihydronalorphine | Analogue | Mixed activity | Structural variant with altered efficacy |
| Diacetylnalorphine | Analogue | Agonistic properties | Heroin analogue with distinct pharmacology |
Nalorphine's unique profile as both an antagonist and partial agonist distinguishes it from other opioids, making it a focus for ongoing research into safer pain management alternatives .
Mechanism of Action
Nalorphine hydrobromide operates primarily through its affinity for opioid receptors, specifically the mu (μ) and kappa (κ) receptors. At the mu receptors, it exhibits antagonistic properties, counteracting the effects of opioid agonists like morphine and heroin. This makes it useful in treating opioid overdoses by reversing life-threatening respiratory depression caused by excessive opioid consumption .
Conversely, at the kappa receptors, this compound acts as an agonist, producing analgesia, dysphoria, and psychotomimetic effects. This dual action results in a complex pharmacological profile, making it less desirable as a primary analgesic due to the unpleasant side effects associated with its kappa agonist activity .
Comparison with Similar Compounds
Pharmacological Profile :
- Mechanism : Competitively binds to μ-opioid receptors, displacing full agonists (e.g., morphine) to reverse respiratory depression and analgesia. At κ-receptors, it acts as an agonist, contributing to partial analgesia but also dysphoric effects .
- Dual Activity : Unlike pure antagonists (e.g., naloxone), nalorphine exhibits a "ceiling effect" due to its partial agonism, limiting its efficacy in severe overdoses .
- Clinical Use: Historically administered via subcutaneous, intramuscular, or intravenous routes (0.1–0.2 mg/kg) to counteract opioid toxicity. However, its agonistic properties risk exacerbating respiratory depression in non-opioid overdoses (e.g., alcohol) .
Key Findings :
- In humans, doses >5 mg produced analgesia comparable to morphine but with severe side effects (e.g., nausea, respiratory depression) .
Comparison with Similar Compounds
Pharmacological Properties
| Parameter | Nalorphine Hydrobromide | Naloxone | Naltrexone | Diprenorphine |
|---|---|---|---|---|
| Receptor Affinity | μ-antagonist/κ-agonist | Pure μ-antagonist | Pure μ-antagonist | μ/κ/δ-antagonist |
| Negative Intrinsic Efficacy | Moderate (rank: 4th) | High (rank: 1st) | High (rank: 1st) | Intermediate (rank: 3rd) |
| Analgesic Effect | Partial (κ-mediated) | None | None | None |
| Withdrawal Induction | Weak (requires high morphine doses) | Strong | Strong | Moderate |
| Clinical Use | Obsolete (historical) | Gold standard | Long-acting | Veterinary |
Source: Rank of negative intrinsic efficacy derived from mouse withdrawal studies ; receptor affinity data from .
Receptor Interaction and Signaling
- Nalorphine vs. Naloxone :
Clinical Efficacy and Side Effects
Note: Nalorphine-morphine combinations (e.g., 5 mg nalorphine + 15 mg morphine) showed respiratory effects similar to morphine alone, highlighting its compromised safety profile .
Metabolic and Tolerance Profiles
- Enzyme Interactions : Chronic nalorphine administration reduces hepatic N-demethylation of morphine, contributing to cross-tolerance .
- Comparison with Normorphine: Nalorphine induces milder tolerance than morphine but shares metabolic pathways, suggesting overlapping receptor targets .
Research Implications
- Species Differences : Nalorphine’s analgesic efficacy in humans contrasts with its weak effects in rodents, underscoring translational challenges .
- Therapeutic Limitations : Its κ-agonist activity and partial μ-antagonism make it inferior to newer antagonists like naloxone, which lack intrinsic agonist effects .
Biological Activity
Nalorphine hydrobromide, also known as N-allylnormorphine, is a mixed opioid agonist-antagonist that exhibits unique pharmacological properties. Introduced in the 1950s, it has been used primarily in the reversal of opioid overdose and in assessing opioid dependence. This article explores its biological activity, including its mechanism of action, receptor interactions, clinical applications, and associated side effects.
Nalorphine acts on two primary opioid receptors:
- Mu-opioid receptor (MOR) : At this receptor, nalorphine functions as an antagonist, effectively blocking the effects of full agonists like morphine. This antagonistic action is crucial in reversing respiratory depression caused by opioid overdose.
- Kappa-opioid receptor (KOR) : Here, nalorphine acts as a partial agonist. This interaction can lead to analgesic effects but is also associated with adverse psychological effects such as dysphoria and hallucinations .
Pharmacodynamics
The pharmacodynamic profile of nalorphine is characterized by its mixed agonist-antagonist properties:
- High-efficacy at KOR : Nalorphine's binding affinity at KOR is significant (K_i = 1.6 nM), leading to notable effects on pain modulation and emotional responses .
- Antagonistic at MOR : It effectively blocks the euphoric and analgesic effects of full opioid agonists, making it a valuable tool in opioid dependence research .
Clinical Applications
Nalorphine has been utilized in various clinical settings:
- Opioid Overdose Reversal : Historically, nalorphine was employed to counteract respiratory depression from opioid overdose. However, due to the emergence of more effective agents like naloxone, its use has declined .
- Opioid Dependence Assessment : Nalorphine is used in challenge tests to evaluate the severity of opioid dependence by precipitating withdrawal symptoms in dependent individuals .
Case Studies
-
Withdrawal Symptom Assessment :
A study involving patients stabilized on morphine demonstrated that administering nalorphine precipitated withdrawal symptoms, providing insights into dependence severity. Patients receiving nalorphine reported significant discomfort compared to those who received placebo . -
Analgesic Efficacy :
Research indicates that while nalorphine can provide analgesia through KOR activation, it also leads to adverse psychological effects. In animal studies, nalorphine was shown to modulate pain perception effectively but caused anxiety and confusion in subjects .
Side Effects
Nalorphine's activation of KOR is linked to several side effects:
- Psychological Disturbances : Users may experience dysphoria, anxiety, confusion, and hallucinations due to its potent action at KOR .
- Physiological Effects : The compound influences neurotransmitter release by modulating calcium ion currents and potassium ion conductance in neurons, which can affect various physiological processes beyond pain perception .
Comparative Analysis with Other Opioids
The following table summarizes the receptor activity and unique features of nalorphine compared to other opioids:
| Compound Name | Type | Receptor Activity | Unique Features |
|---|---|---|---|
| Naloxone | Opioid Antagonist | Strong antagonist at mu | Widely used for opioid overdose reversal |
| Naltrexone | Opioid Antagonist | Strong antagonist at mu | Used in addiction treatment |
| Niconalorphine | Analogue | Agonist at kappa | Similar structure with different activity |
| Dihydronalorphine | Analogue | Mixed activity | Structural variant with altered efficacy |
| Diacetylnalorphine | Analogue | Agonistic properties | Heroin analogue with distinct pharmacology |
Q & A
Basic Research Questions
Q. What are the standard methods for analytical characterization of nalorphine hydrobromide purity in pharmaceutical formulations?
- Methodological Answer : Utilize USP monographs (e.g., USP 35) for validated protocols. Key steps include:
- Specific Rotation : Prepare a 25 mg/mL aqueous solution and measure using polarimetry (range: −170° to −181°) .
- Impurity Profiling : Thin-layer chromatography (TLC) with silica gel plates, mobile phase (methanol in ammoniacal butanol), and ferric chloride-potassium ferricyanide reagent for visualization. Quantify noroxymorphone hydrochloride impurities against reference standards .
- UV Spectrophotometry : Measure absorbance at 285 nm for assay validation .
Q. How can researchers validate synthetic routes for this compound to ensure structural fidelity?
- Methodological Answer : Cross-reference synthetic steps with patent data (e.g., Merck & Co. methods) and confirm via:
- Infrared Spectroscopy : Compare dried residue (post-chloroform extraction) to USP reference standards for functional group identification .
- Elemental Analysis : Verify chloride content (9.54–9.94%) via titration with 0.1 N silver nitrate and eosin Y indicator .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported partition coefficients (log P) for this compound across different solvent systems?
- Methodological Answer : Address discrepancies using:
- pH-Potentiometric Titration : Determine species-specific log P values under controlled pH (e.g., 3–10) to isolate contributions from charged vs. neutral microspecies .
- Comparative Studies : Use structurally related opioids (e.g., naloxone, naltrexone) as controls to assess solvent-dependent partitioning behavior .
- Computational Modeling : Apply molecular dynamics simulations to predict log P variations based on ionization states .
Q. How can researchers optimize this compound’s physicochemical properties for CNS-targeted delivery while minimizing off-target receptor interactions?
- Methodological Answer :
- Receptor Binding Assays : Quantify affinity for κ- and μ-opioid receptors via competitive displacement studies using radiolabeled ligands (e.g., [³H]-diprenorphine) .
- Salt Form Screening : Compare hydrobromide vs. hydrochloride salts for solubility, stability, and bioavailability using accelerated stability testing (40°C/75% RH) .
- Blood-Brain Barrier (BBB) Permeability : Employ in vitro models (e.g., PAMPA-BBB) to assess passive diffusion and active transport mechanisms .
Q. What statistical approaches are recommended for analyzing dose-dependent respiratory effects of this compound in preclinical models?
- Methodological Answer :
- Dose-Response Curves : Fit data using nonlinear regression (e.g., four-parameter logistic model) to estimate ED₅₀ and Hill slopes .
- ANOVA with Post Hoc Tests : Compare respiratory parameters (e.g., tidal volume, respiratory rate) across treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
- Power Analysis : Calculate sample size a priori to ensure detection of clinically relevant effect sizes (α = 0.05, β = 0.2) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on this compound’s partial agonist activity at μ-opioid receptors?
- Methodological Answer :
- Functional Assays : Use GTPγS binding assays to quantify receptor activation (EC₅₀) and intrinsic activity relative to full agonists (e.g., morphine) .
- Tissue-Specific Studies : Compare ileum (μ-receptor dominant) vs. vas deferens (κ-receptor dominant) preparations to isolate receptor subtype contributions .
- Meta-Analysis : Pool historical data (e.g., 1979–2024) to identify methodological variables (e.g., ligand concentration, buffer composition) driving discrepancies .
Experimental Design Considerations
Q. What ethical and methodological safeguards are critical when designing this compound dependence studies in non-human primates?
- Methodological Answer :
- 3R Compliance : Apply replacement, reduction, and refinement principles (e.g., use computational models for preliminary screening) .
- Withdrawal Protocols : Monitor abstinence syndromes (e.g., tremors, vocalizations) using validated scoring systems and taper doses to minimize distress .
- Blinding : Randomize treatment administration and employ blinded observers to reduce bias in behavioral assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
